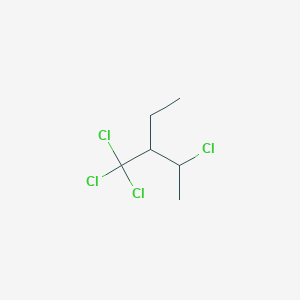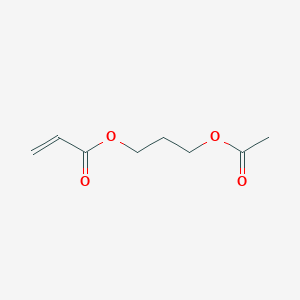![molecular formula C36H33N3O7 B14475375 N-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine CAS No. 72409-15-5](/img/structure/B14475375.png)
N-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine is a synthetic nucleoside analog. It is primarily used in the field of DNA synthesis and modification. This compound is known for its stability and efficiency in oligonucleotide synthesis, making it a valuable tool in molecular biology and genetic research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine involves multiple steps. One common method includes the protection of the exocyclic amine functions by a benzoyl group. The reaction conditions typically involve the use of concentrated ammonia solution for deprotection, which can be carried out at 55°C for 8 hours or at room temperature for 24 hours .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using high-efficiency coupling techniques. The high coupling efficiency of DNA phosphoramidites leads to high-yield and high-quality oligonucleotides .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical reactions, and concentrated ammonia solution for deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of NBS in a free radical reaction can lead to the formation of brominated derivatives .
Applications De Recherche Scientifique
N-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: Employed in genetic research and molecular biology for DNA modification and synthesis.
Industry: Utilized in the production of high-quality oligonucleotides for various industrial applications.
Mécanisme D'action
The mechanism of action of N-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine involves its incorporation into DNA strands during synthesis. The benzoyl group protects the exocyclic amine functions, ensuring stability and efficiency in the synthesis process. The molecular targets and pathways involved include the DNA synthesis machinery and various enzymes responsible for nucleotide incorporation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzoyl-5’-O-[(4-methoxyphenyl)(phenyl)methyl]-2’-deoxycytidine
- N-Benzoyl-5’-O-[(4-methoxyphenyl)(phenyl)methyl]-2’-O-methylcytidine
Uniqueness
N-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]cytidine is unique due to its high stability and efficiency in oligonucleotide synthesis. The presence of the benzoyl group and the specific protecting groups used in its synthesis contribute to its superior performance compared to similar compounds .
Propriétés
Numéro CAS |
72409-15-5 |
|---|---|
Formule moléculaire |
C36H33N3O7 |
Poids moléculaire |
619.7 g/mol |
Nom IUPAC |
N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C36H33N3O7/c1-44-28-19-17-27(18-20-28)36(25-13-7-3-8-14-25,26-15-9-4-10-16-26)45-23-29-31(40)32(41)34(46-29)39-22-21-30(38-35(39)43)37-33(42)24-11-5-2-6-12-24/h2-22,29,31-32,34,40-41H,23H2,1H3,(H,37,38,42,43)/t29-,31-,32-,34-/m1/s1 |
Clé InChI |
QYIWBMZXHWIGQY-UVBUXLLRSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


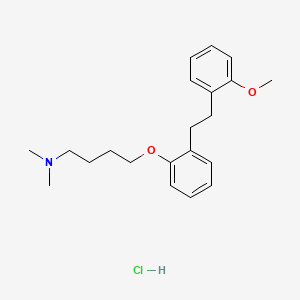
![N-{4-Methyl-2-[(methylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14475301.png)
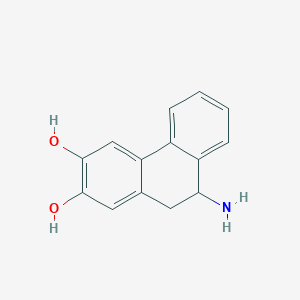
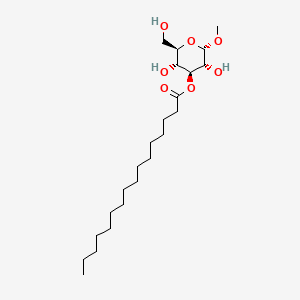
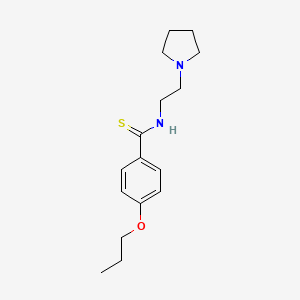
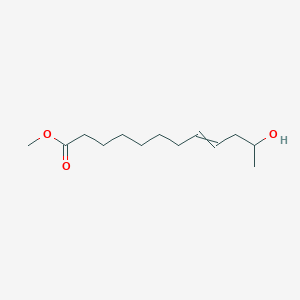
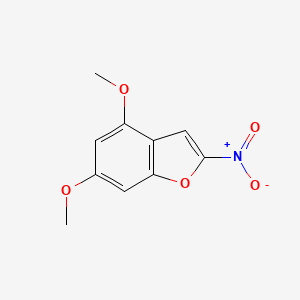
![1,1'-(Ethyne-1,2-diyl)bis{2-[(2-ethylhexyl)oxy]naphthalene}](/img/structure/B14475340.png)
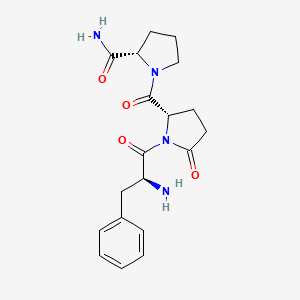
![2-[N-ethyl-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium;hydrogen sulfate](/img/structure/B14475357.png)
